molecular formula C18H16N2O4S2 B2488798 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide CAS No. 2034567-16-1

1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide

Cat. No. B2488798
CAS RN: 2034567-16-1
M. Wt: 388.46
InChI Key: ABKOBNQUCXBEBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide often involves multi-step reactions, starting from simpler precursors. A related study on the synthesis and characterization of sulfonamide derivatives, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-benzene sulfonamide, highlights the importance of selecting appropriate bases, solvents, reaction temperatures, and times to achieve high yields of the target compound (Zhang Peng-yun, 2013). These principles are applicable to the synthesis of 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide, where optimization of reaction conditions is critical for the successful formation of the molecule.

Molecular Structure Analysis

The molecular and supramolecular structures of related sulfonamide compounds provide insights into the potential structure of 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide. For instance, the study of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide reveals various torsion angles and hydrogen bonding patterns that could be relevant to understanding the structural characteristics of the compound (Danielle L Jacobs et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds often include transformations that can be applied to the synthesis and functionalization of 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide. The selective N-mesylating reagent capability of 1H-Benzotriazol-1-yl methanesulfonate, for example, highlights the potential for selective functional group modifications in the target molecule (Sun Young Kim et al., 1999).

Physical Properties Analysis

While specific data on the physical properties of 1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide are not available, the analysis of similar compounds provides a basis for inference. The crystal structure and stability of compounds like bis(benzo[b]thiophen-2-yl)methane derivatives offer clues to the potential solid-state characteristics, including melting points, solubility, and crystal packing of the compound (Felix Katzsch et al., 2016).

Scientific Research Applications

Toxicity and Environmental Impact

  • Retinal Toxicity from Occupational Exposure : A study documented retinopathy in an individual exposed to ethyl-m-aminobenzoic acid methanesulfonate (MS-222), highlighting the compound's retinotoxic potential. This case underscores the need for caution in handling such compounds to prevent systemic absorption and subsequent toxicity (Bernstein, Digre, & Creel, 1997).

  • Severe Adverse Effects from Ethyl Methanesulfonate Overdose : Another case report detailed significant health issues, including status epilepticus and organ damage, following accidental ingestion of a large quantity of ethyl methanesulfonate. This underscores the compound's high toxicity at elevated doses and the effectiveness of supportive care in recovery (Yamazaki, Tajima, & Takeuchi, 2015).

  • Pharmacokinetics of Methanesulfonamide Derivatives : Research into the pharmacokinetics of CI-912, a 1,2-benziosoxazole-3-methanesulfonamide, in adults with refractory partial seizures provided insights into its metabolism and the impact of dosage adjustments. This research helps inform dosing strategies to optimize therapeutic outcomes while minimizing side effects (Wagner et al., 1984).

properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c21-26(22,12-16-15-3-1-2-4-17(15)24-20-16)19-9-7-14-5-6-18(25-14)13-8-10-23-11-13/h1-6,8,10-11,19H,7,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOBNQUCXBEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NCCC3=CC=C(S3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]isoxazol-3-yl)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)methanesulfonamide

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